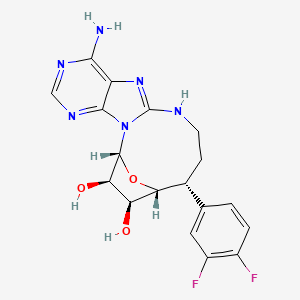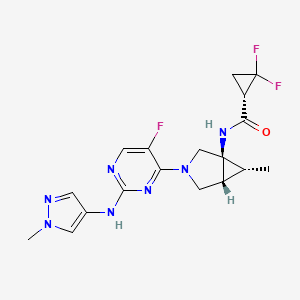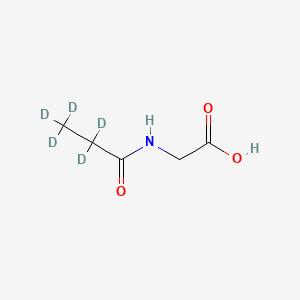
2Z,10Z-Vitamin K2-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Z,10Z-Vitamin K2-d7 is a deuterated form of menaquinone-7, a member of the vitamin K2 series. Vitamin K2 is a fat-soluble vitamin that plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of vitamin K2 due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2Z,10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the menaquinone-7 structure. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of menaquinone-7 ensures the incorporation of deuterium atoms at specific positions in the final product.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria, such as Bacillus subtilis. The fermentation process is optimized to produce high yields of menaquinone-7, which is then subjected to deuterium exchange reactions to obtain the deuterated form.
Chemical Reactions Analysis
Types of Reactions
2Z,10Z-Vitamin K2-d7 undergoes various chemical reactions, including:
Oxidation: The naphthoquinone ring in vitamin K2 can undergo oxidation to form quinone derivatives.
Reduction: The quinone ring can be reduced to hydroquinone, which is an active form in biological systems.
Substitution: The isoprenoid side chain can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as halides and amines, can be used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted menaquinone-7 derivatives.
Scientific Research Applications
2Z,10Z-Vitamin K2-d7 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways and quantify vitamin K2 levels.
Biology: Helps in understanding the role of vitamin K2 in cellular processes, including apoptosis and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain cancers.
Industry: Used in the development of dietary supplements and fortified foods to ensure adequate vitamin K2 intake.
Mechanism of Action
2Z,10Z-Vitamin K2-d7 exerts its effects through several mechanisms:
Gamma-Glutamyl Carboxylase Activation: It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates glutamic acid residues in vitamin K-dependent proteins, essential for blood clotting and bone metabolism.
Gene Expression Modulation: It binds to the steroid and xenobiotic receptor (SXR), modulating the expression of genes involved in bone formation and cardiovascular health.
Antioxidant Activity: It exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
2Z,10Z-Vitamin K2-d7 is compared with other similar compounds, such as:
Phylloquinone (Vitamin K1): Found in green leafy vegetables, primarily involved in blood coagulation.
Menaquinone-4 (Vitamin K2 MK-4): A shorter-chain form of vitamin K2, with a different tissue distribution and biological activity.
Menaquinone-7 (Vitamin K2 MK-7): The non-deuterated form of this compound, widely studied for its health benefits.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies, providing valuable insights into the biological roles and therapeutic potential of vitamin K2.
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2Z,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20-/i6D3,7D,8D,18D,19D |
InChI Key |
DKHGMERMDICWDU-VEKFQTGFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















